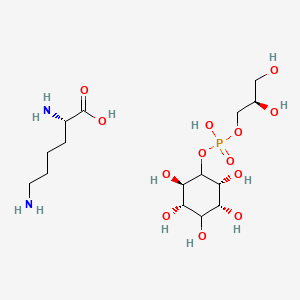
GR 128107
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GR 128107 is a melatonin receptor antagonist.
Applications De Recherche Scientifique
Testing General Relativity in Cosmology
The relevance of general relativity (GR) in cosmology has been emphasized, especially in understanding cosmic acceleration and the dark energy associated with it. Precision cosmology has spurred the testing of gravitational physics at cosmic scales. Developments include cosmological probes of gravity, modified gravity theories, and computational codes for these tests. Recent results offer insights into the constraints on modified gravity parameters and models, enhancing our understanding of gravitational physics at cosmological scales (Ishak, 2018).
Advances in Machine Tool Condition Monitoring and Fault Diagnosis
The importance of condition monitoring and fault diagnosis in machine tools is highlighted by the global research and application of techniques in this domain. The discussion centers around the necessity for planned maintenance, transitioning into condition-based maintenance, and the imperative for condition monitoring. The distinction between hard and soft faults is elaborated, noting the predictive capabilities of the latter. Recent research under contracts like ESPRIT 504 and SERC GR/E/12818 are referenced, indicating a growing recognition of the significance of these areas (Martin, 1994).
Role of GRB10 in Regulation of Islet Function and Type 2 Diabetes Pathogenesis
GRB10, a growth factor receptor-bound protein, plays a crucial role in regulating islet function. Its role in glucose metabolism and contribution to Type 2 Diabetes (T2D) pathogenesis are significant. Variants of GRB10 were associated with altered insulin secretion and risk of T2D, depending on parental inheritance. This emphasizes the need for considering tissue-specific methylation and possibly imprinting of GRB10 in genetic studies related to glucose metabolism and T2D (Prokopenko et al., 2014).
Environmental Impact of Green Roofs and Life Cycle Assessment
The environmental benefits of green roofs (GRs) are increasingly recognized. Life cycle assessment (LCA) of GRs shows that they are sustainable options compared to conventional roofs, especially during the operational phase. However, challenges remain in evaluating the disposal and transportation phases during LCA analysis. Future research agendas include comprehensive environmental and economic assessments and utilizing recycled materials for GR layers to further reduce environmental impacts (Shafique et al., 2020).
GRB10's Role in Glucocorticoid Receptor Gene Methylation and Stress Response
GRB10 also appears significant in understanding the social environment's impact on glucocorticoid receptor (GR) gene methylation, particularly in relation to stress and psychopathology. Research indicates a consistent association between early-life adversity, parental stress, and increased methylation of the GR gene. This underscores the role of GRB10 in the neurodevelopmental consequences of early-life experiences and the importance of considering social context in genetic studies related to stress response (Turecki & Meaney, 2016).
Propriétés
Numéro CAS |
190328-44-0 |
|---|---|
Nom du produit |
GR 128107 |
Formule moléculaire |
C16H20N2O2 |
Poids moléculaire |
272.35 |
Nom IUPAC |
1-[3-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C16H20N2O2/c1-11(19)18-7-3-4-12(10-18)15-9-17-16-6-5-13(20-2)8-14(15)16/h5-6,8-9,12,17H,3-4,7,10H2,1-2H3 |
Clé InChI |
RBINAFTXZHPTNU-UHFFFAOYSA-N |
SMILES |
CC(N1CC(C2=CNC3=C2C=C(OC)C=C3)CCC1)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
GR 128107; GR128107; GR-128107. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



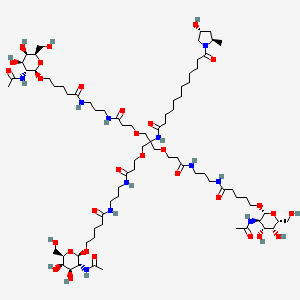
![3-(2-Phenylethynyl)-2-(2-pyrrolidin-1-ylethoxy)pyrido[2,3-b]pyrazine](/img/structure/B607645.png)
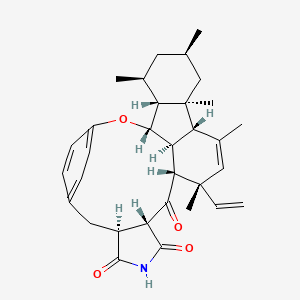
![2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B607647.png)
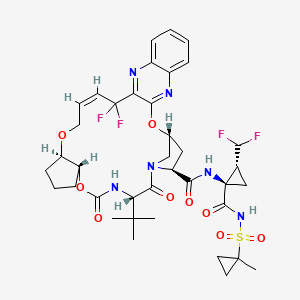
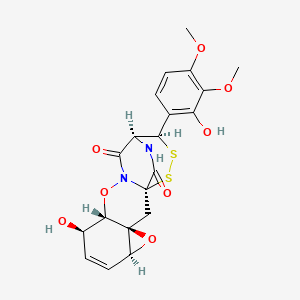
![4-(8-((4-(4-(tert-Butyl)piperazin-1-yl)phenyl)amino)-[1,2,4]triazolo[1,5-a]pyrazin-5-yl)furan-2-carboxamide](/img/structure/B607652.png)
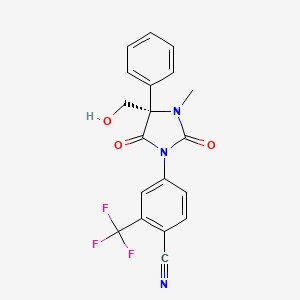
![4-[[(2R)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-[(3-chlorophenyl)methyl]amino]butanoic acid](/img/structure/B607655.png)
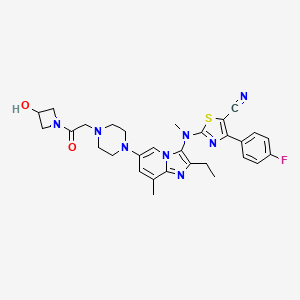
![N-(3-carbamoyl-5,5,7,7-tetramethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B607657.png)
